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Compound of Interest

Compound Name: 2,6-DlI-Tert-butylphenol

L Get Quote

Cat. No.: B090309

This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-
butylphenol, a sterically hindered phenol widely used as an antioxidant and a building block in
chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for
researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 2,6-di-tert-butylphenol.

'H NMR Data

Table 1: *H NMR Chemical Shifts for 2,6-di-tert-butylphenol

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.1 Triplet 1H Ar-H (para)
~6.8 Doublet 2H Ar-H (meta)
~5.0 Singlet 1H -OH
~1.4 Singlet 18H -C(CHs)s
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Note: The exact chemical shifts can vary slightly depending on the solvent and concentration
used.

13C NMR Data

Table 2: 13C NMR Chemical Shifts for 2,6-di-tert-butylphenol

Chemical Shift (ppm) Assignment
~152 C-O

~135 C-C(CH3)s
~126 Ar-CH (para)
~125 Ar-CH (meta)
~34 -C(CHs3)3

~30 -C(CH3)3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration
used.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for obtaining NMR spectra of a
phenolic compound like 2,6-di-tert-butylphenol.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2,6-di-tert-butylphenol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d (CDCIs), dimethyl sulfoxide-de (DMSO-de)) in a clean, dry vial.[1]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.
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o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1] The
solution height in the tube should be approximately 4-5 cm.[1]

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain
sharp, well-resolved peaks.

o Set the appropriate acquisition parameters for the desired experiment (*H or 13C). This
includes the number of scans, pulse width, and relaxation delay. For 3C NMR, a larger
number of scans is typically required due to the lower natural abundance of the 13C
isotope.

o Acquire the spectrum. For identifying the hydroxyl proton peak, a "D20 shake" experiment
can be performed.[2][3][4] A drop of deuterium oxide is added to the NMR tube, and after
shaking, the -OH peak will disappear from the spectrum due to proton-deuterium
exchange.[2][3][4]

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to
assign the peaks to the corresponding protons and carbons in the molecule.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for 2,6-di-tert-butylphenol

Wavenumber (cm~12) Intensity Assignment

~3640 Sharp, Weak Free O-H stretch

3550 - 3230 Broad, Strong Hydrogen-bonded O-H
stretch[5]

~2960 Strong C-H stretch (aliphatic)

1600 - 1440 Medium-Strong C=C stretch (aromatic)[5]

1410 - 1310 Medium C-O stretch[5]

1230 - 1140 Medium C-O stretch[5]

Note: The appearance of a sharp "free" O-H stretch in addition to the broad hydrogen-bonded
O-H stretch is characteristic of sterically hindered phenols.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 2,6-di-tert-butylphenol
is Attenuated Total Reflectance (ATR)-IR.

e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable
solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

o Place a small amount of the solid 2,6-di-tert-butylphenol sample directly onto the ATR
crystal.
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o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

e Instrument Setup and Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the instrument and ambient
atmosphere (e.g., COz and water vapor).

o With the sample in place, collect the sample spectrum. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio. The data is usually collected over the range of
4000 to 400 cm™2.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.

o The resulting spectrum can be analyzed for the characteristic absorption bands of the
functional groups present in 2,6-di-tert-butylphenol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Mass Spectrometry Data
Table 4: Key Mass Spectral Peaks for 2,6-di-tert-butylphenol
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miz Relative Intensity Assighment

206 High [M]* (Molecular lon)[6][7]
191 High [M - CHs]*

175 Medium [M - OCHs]* or [M - C2Hs]*
163 Low [M - CsH]*

57 High [C(CH3)3]*

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol for Mass Spectrometry

The following describes a general protocol for analyzing 2,6-di-tert-butylphenol using Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

e Sample Preparation:

o Prepare a dilute solution of 2,6-di-tert-butylphenol in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

¢ Instrument Setup and Data Acquisition:

o Set the GC parameters, including the injection port temperature, oven temperature
program, and carrier gas (usually helium) flow rate. A typical oven program might start at a
low temperature, ramp up to a higher temperature to ensure elution of the compound, and
then hold at the final temperature.

o Set the MS parameters, including the ionization mode (El), ion source temperature, and
mass range to be scanned (e.g., m/z 40-400).[8]

o Inject a small volume (typically 1 yL) of the sample solution into the GC inlet.

o Data Processing:
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o The GC will separate the components of the sample, and the eluting compounds will enter
the mass spectrometer.

o The mass spectrometer will generate a mass spectrum for each component as it elutes
from the GC column.

o Identify the peak corresponding to 2,6-di-tert-butylphenol in the total ion chromatogram
(TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the
fragmentation pattern. This data can be compared with library spectra for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,6-di-tert-butylphenol.

Spectroscopic Techniques

Mass Spectrometry

Sample Preparation Data Analysis and Interpretation

Chemical Compound » Dissolution in ] Structural Elucidation ] N ] :
(2,6-di-tert-butylphenol) | Appropriate Solvent » IR Spectroscopy & Confirmation »|  Purity Assessment | Final Report

> NMR Spectroscopy
(H, C)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-alcohols-and-phenols/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://m.chemicalbook.com/SpectrumEN_128-39-2_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Di-tert-butylphenol
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6364100/
https://www.benchchem.com/product/b090309#spectroscopic-data-for-2-6-di-tert-butylphenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b090309#spectroscopic-data-for-2-6-di-tert-butylphenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b090309#spectroscopic-data-for-2-6-di-tert-butylphenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b090309#spectroscopic-data-for-2-6-di-tert-butylphenol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090309?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

